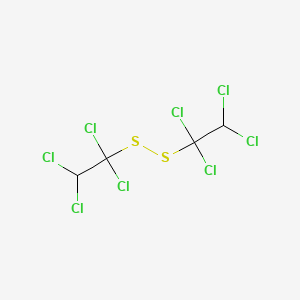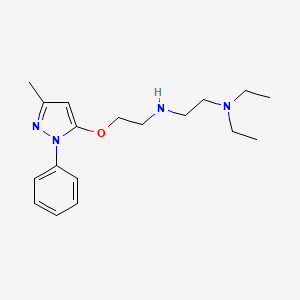
2-Methoxyethyl 2-ethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl 2-ethylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is known for its unique chemical structure, which includes a methoxyethyl group and an ethylbutanoate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxyethyl 2-ethylbutanoate can be synthesized through the esterification of 2-ethylbutanoic acid with 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous esterification. This method includes adding 2-ethylbutanoic acid and 2-methoxyethanol into an esterification kettle with a catalyst like p-toluenesulfonic acid. The mixture is refluxed, and the ester is continuously separated and purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxyethyl 2-ethylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-ethylbutanoic acid and 2-methoxyethanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products
Hydrolysis: 2-ethylbutanoic acid and 2-methoxyethanol.
Transesterification: A different ester and an alcohol.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
2-Methoxyethyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in coatings and paints
Mecanismo De Acción
The mechanism of action of 2-Methoxyethyl 2-ethylbutanoate involves its interaction with various molecular targets. In biological systems, esters like this compound can be hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid. This hydrolysis process is crucial for the compound’s role in drug delivery, where it can release active pharmaceutical ingredients in a controlled manner .
Comparación Con Compuestos Similares
2-Methoxyethyl 2-ethylbutanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its specific methoxyethyl and ethylbutanoate groups, which confer distinct chemical and physical properties .
Similar Compounds
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
2-Ethylbutanoic acid: A branched fatty acid used in various chemical applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
6314-86-9 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-methoxyethyl 2-ethylbutanoate |
InChI |
InChI=1S/C9H18O3/c1-4-8(5-2)9(10)12-7-6-11-3/h8H,4-7H2,1-3H3 |
Clave InChI |
UOEOXGZTRQONHK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=O)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)
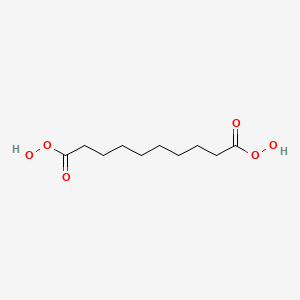


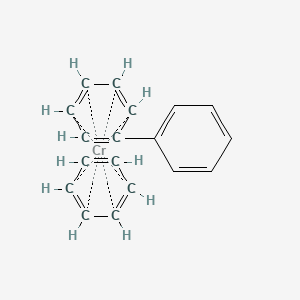

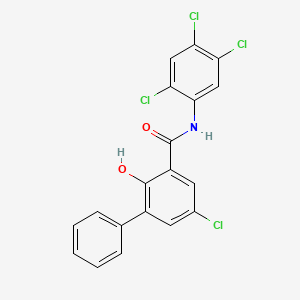
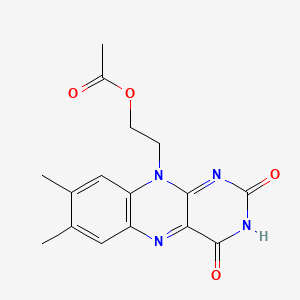


![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)](/img/structure/B14721277.png)

